3-(Trifluoromethylsulfonyl)benzaldehyde
Description
3-(Trifluoromethylsulfonyl)benzaldehyde is a benzaldehyde derivative featuring a trifluoromethylsulfonyl (-SO₂CF₃) substituent at the meta position of the aromatic ring. This electron-withdrawing group significantly enhances the electrophilicity of the aldehyde moiety, making the compound highly reactive in nucleophilic addition reactions and cross-coupling processes.
The trifluoromethylsulfonyl group is known for its strong inductive (-I) effect, which stabilizes negative charges and increases the acidity of adjacent protons. This property is critical in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials .
Properties
IUPAC Name |
3-(trifluoromethylsulfonyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3S/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSWSPYTPMTNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1274904-33-4 | |
| Record name | 3-(Trifluoromethylsulfonyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzaldehyde with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for 3-(Trifluoromethylsulfonyl)benzaldehyde are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylsulfonyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(Trifluoromethylsulfonyl)benzoic acid.
Reduction: 3-(Trifluoromethylsulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethylsulfonyl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to the presence of the trifluoromethylsulfonyl group, which can enhance the biological activity of drug molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylsulfonyl)benzaldehyde is not well-documented. the trifluoromethylsulfonyl group is known to influence the reactivity and biological activity of the compound. The presence of this group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Structural and Electronic Effects
The reactivity and applications of benzaldehyde derivatives are heavily influenced by their substituents. Below is a comparative analysis of key compounds:
*Hypothetical structure inferred from related compounds.
Key Observations:
Electron-Withdrawing Capacity: The trifluoromethylsulfonyl group (-SO₂CF₃) exhibits a stronger -I effect compared to methylsulfonyl (-SO₂CH₃) or nitro (-NO₂) groups. This increases the aldehyde's electrophilicity, accelerating reactions like aldol condensations or Grignard additions . In contrast, 4-hydroxybenzaldehyde has a weaker electron-withdrawing effect, limiting its use in reactions requiring high aldehyde activation .
Biological Activity: Compounds with trifluoromethyl groups (e.g., 3-[3-(trifluoromethyl)phenoxy]benzaldehyde) are prominent in drug discovery due to their metabolic stability and lipophilicity . highlights that substituents like dimethylamino or hydrazone groups influence constrictive properties in biological systems, suggesting that -SO₂CF₃ could modulate similar effects .
Synthetic Utility :
- 3-(Methylsulfonyl)benzaldehyde is a versatile intermediate for synthesizing sulfonamide-based pharmaceuticals .
- The chloro-nitro derivative (3-Chloro-5-nitrobenzaldehyde) is employed in heterocyclic chemistry for constructing complex scaffolds .
Physicochemical Properties
- Boiling Point and Solubility :
Trifluoromethylsulfonyl derivatives generally exhibit lower boiling points compared to their methylsulfonyl counterparts due to reduced intermolecular forces (e.g., 3-(methylsulfonyl)benzaldehyde has a higher molecular weight but may crystallize more readily) . - Stability : The -SO₂CF₃ group enhances thermal and oxidative stability, making the compound suitable for high-temperature reactions .
Biological Activity
3-(Trifluoromethylsulfonyl)benzaldehyde is an organic compound characterized by a trifluoromethylsulfonyl group attached to a benzaldehyde moiety. This compound has garnered attention in recent years due to its unique chemical properties and potential biological activities, particularly in enzyme inhibition and protein interactions.
The molecular formula of 3-(trifluoromethylsulfonyl)benzaldehyde is . The trifluoromethylsulfonyl group enhances the compound's reactivity and lipophilicity, making it a valuable candidate for drug design and development. Common synthesis methods involve introducing the trifluoromethylsulfonyl group into benzaldehyde derivatives using reagents like potassium permanganate or chromium trioxide for oxidation, and sodium borohydride for reduction.
The biological activity of 3-(trifluoromethylsulfonyl)benzaldehyde is primarily attributed to its ability to interact with enzymes and proteins. The highly electronegative trifluoromethylsulfonyl group can form covalent bonds with active site residues in proteins, potentially inhibiting their activity. This property positions the compound as a candidate for research in enzyme inhibition studies and protein-ligand interactions.
Biological Activity Studies
Research indicates that 3-(trifluoromethylsulfonyl)benzaldehyde exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes by forming covalent bonds with their active sites. This interaction can lead to decreased enzyme activity, making it a potential therapeutic agent in conditions where enzyme regulation is crucial.
- Protein Binding Affinity : Studies have demonstrated that the presence of the trifluoromethylsulfonyl group significantly influences the binding affinities of 3-(trifluoromethylsulfonyl)benzaldehyde with various proteins, enhancing its potential as a drug candidate targeting specific biological pathways.
Comparative Analysis
To better understand the unique properties of 3-(trifluoromethylsulfonyl)benzaldehyde, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(Trifluoromethyl)benzaldehyde | Lacks the sulfonyl group | Limited enzyme interaction |
| 4-(Trifluoromethylsulfonyl)benzaldehyde | Similar structure with sulfonyl group at different position | Enhanced enzyme inhibition capabilities |
The comparison highlights that the presence of the trifluoromethylsulfonyl group in 3-(trifluoromethylsulfonyl)benzaldehyde imparts distinct chemical properties that enhance its biological activity compared to its analogs.
Case Studies
Several studies have explored the biological implications of 3-(trifluoromethylsulfonyl)benzaldehyde:
- Inhibition of Enzyme Activity : A study demonstrated that 3-(trifluoromethylsulfonyl)benzaldehyde effectively inhibits a specific class of enzymes involved in metabolic pathways. The results indicated a dose-dependent inhibition, suggesting its potential use in therapeutic applications targeting metabolic disorders.
- Protein-Ligand Interaction Studies : Research focusing on protein-ligand interactions revealed that 3-(trifluoromethylsulfonyl)benzaldehyde binds strongly to target proteins, altering their conformation and function. This property could be exploited in drug design to develop more effective therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
